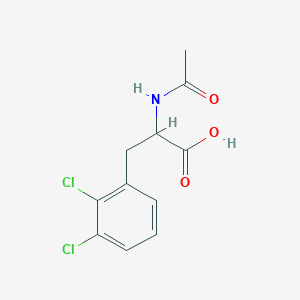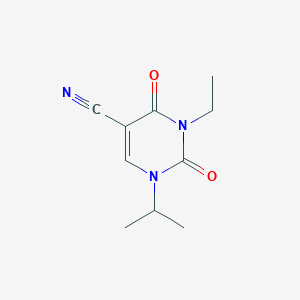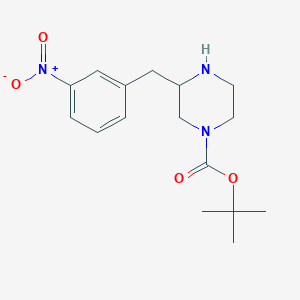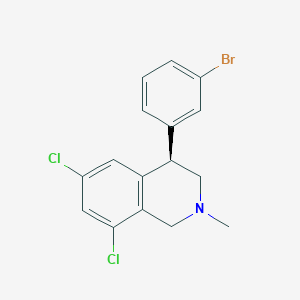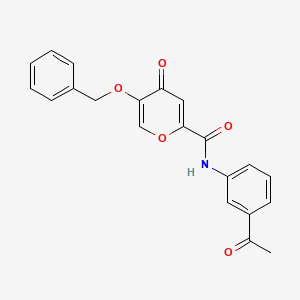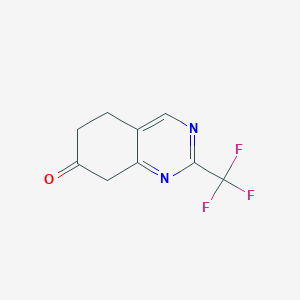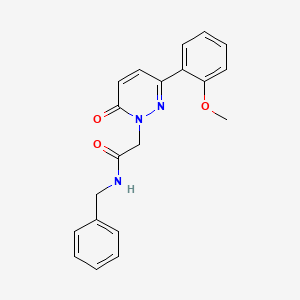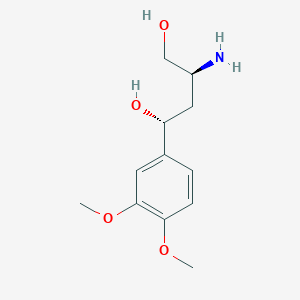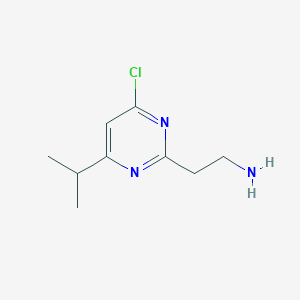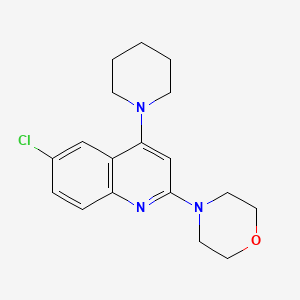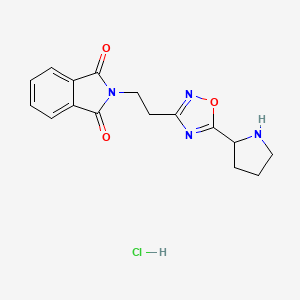
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrrolidine ring, an oxadiazole ring, and an isoindoline-dione moiety, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Coupling of the Rings: The pyrrolidine and oxadiazole rings are then coupled through a suitable linker, such as an ethyl group.
Formation of the Isoindoline-Dione Moiety: The isoindoline-dione moiety is introduced through a cyclization reaction involving phthalic anhydride and an amine.
Final Coupling and Hydrochloride Formation: The final compound is obtained by coupling the intermediate products and converting the resulting compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Scalability: The synthetic route is designed to be scalable for large-scale production, ensuring consistency and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
Oxidation Products: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduction can result in the formation of alcohols or amines.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
科学的研究の応用
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
類似化合物との比較
Similar Compounds
- 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione
- 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione acetate
- 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione sulfate
Uniqueness
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
分子式 |
C16H17ClN4O3 |
|---|---|
分子量 |
348.78 g/mol |
IUPAC名 |
2-[2-(5-pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H16N4O3.ClH/c21-15-10-4-1-2-5-11(10)16(22)20(15)9-7-13-18-14(23-19-13)12-6-3-8-17-12;/h1-2,4-5,12,17H,3,6-9H2;1H |
InChIキー |
AUOLILRBOSCKQN-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=NC(=NO2)CCN3C(=O)C4=CC=CC=C4C3=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


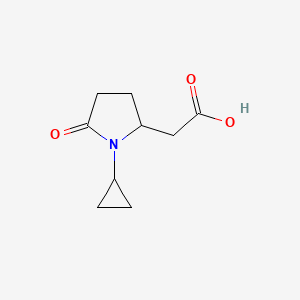
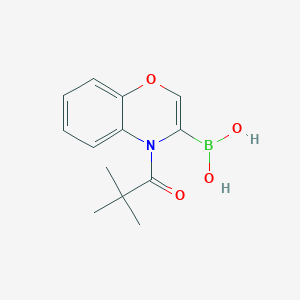
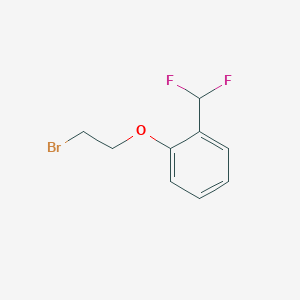
![(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B14866681.png)
